molecular formula C21H16N2O3S2 B2926155 (E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476368-08-8

(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2926155
M. Wt: 408.49
InChI Key: OLXHLCFQIIQQPY-FNORWQNLSA-N
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Description

(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

The compound's involvement in novel synthetic pathways, including rearrangement reactions, provides insights into its utility in constructing complex molecular architectures. For instance, the O,N and N,N double rearrangement reactions of similar cyano and methylthio substituted acrylamides with benzoic acid have been explored, leading to the formation of oxazin and diazinone derivatives (Yokoyama, Hatanaka, & Sakamoto, 1985). These methodologies offer pathways for creating bioactive molecules and materials with novel properties.

Polymer Science and Engineering

The compound has been found useful in polymerization processes , particularly in the controlled radical polymerization field, such as reversible addition−fragmentation chain transfer (RAFT) polymerization. Studies demonstrate the synthesis of homopolymers with specific functionalities by utilizing monomers similar to the target compound. For example, homopolymers derived from acrylamide monomers containing amino acid moieties have been synthesized, highlighting the compound's potential in designing functional polymers with controlled molecular weight and structure (Mori, Sutoh, & Endo, 2005).

Material Science and Applications

The unique structural features of the compound, such as the presence of thiophene and benzodioxole moieties, make it a candidate for material science applications , including the development of organic sensitizers for solar cells. The engineering of organic sensitizers comprising donor, electron-conducting, and anchoring groups at the molecular level has been demonstrated. Such sensitizers show high incident photon to current conversion efficiency, indicating the potential of similarly structured compounds in photovoltaic applications (Kim et al., 2006).

properties

IUPAC Name

(E)-N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-13-16(11-22)21(23-20(24)7-5-15-3-2-8-27-15)28-19(13)10-14-4-6-17-18(9-14)26-12-25-17/h2-9H,10,12H2,1H3,(H,23,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXHLCFQIIQQPY-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CS2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=CS2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide

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